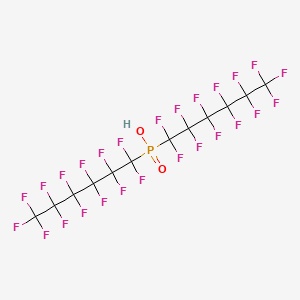

Bis(tridecafluorohexyl)phosphinic acid

Übersicht

Beschreibung

Bis(tridecafluorohexyl)phosphinic acid, also known as P,P-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinic acid, is a chemical compound with the molecular formula C12HF26O2P . It has an average mass of 702.067 Da and a monoisotopic mass of 701.929871 Da .

Synthesis Analysis

The synthesis of phosphinic acid derivatives involves a Pd-catalyzed reaction between anilinium hypophosphite and various aromatic electrophiles . This process enables a straightforward synthesis of monosubstituted phosphinic acids . A structure-based approach resulted in the synthesis of an extended c407 analog G1, designed to improve the interaction with ICL4 .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C12HF26O2P . The average mass is 702.067 Da and the monoisotopic mass is 701.929871 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula C12HF26O2P . It has an average mass of 702.067 Da and a monoisotopic mass of 701.929871 Da .Wissenschaftliche Forschungsanwendungen

Polymer Studies and Metal Ion Interactions

- Bis(tridecafluorohexyl)phosphinic acid and similar compounds have been studied for their ability to form polymers when bound to metal ions like cobalt(II). These polymers exhibit unique physical properties such as forming long, thin chains, which were observed using small-angle neutron scattering techniques (Thiyagarajan et al., 1987).

Coordination Chemistry and Metal Extraction

- Research on similar bis(phosphinic acids) has explored their coordination properties and ability to extract metal ions like copper, nickel, and zinc. This includes understanding the acid-base properties and the structure of metal coordination spheres, which are crucial for applications in metal recovery and separation processes (David et al., 2014).

Solvent Extraction Efficiency

- In solvent extraction, certain bis(phosphinic acids) have demonstrated superior efficiency in separating nickel(II) from other metal ions, making them valuable in the purification of metal solutions. This is particularly relevant in the context of unrefined nickel sulfate solutions containing various metal impurities (Binghua et al., 1996).

Synthesis and Chemical Reactivity

- This compound and its derivatives have been synthesized and studied for various chemical properties, including their reactivity and potential in creating novel chemical structures. For example, synthesis involving microwave irradiation has been explored for efficiency and yield improvement (Kaboudin & As-habei, 2004).

Photo-induced Reactivity

- Some bis(phosphinic acids) display unique photo-induced reactivities, such as releasing radicals and specific phosphorus-based reagents upon exposure to light. This opens possibilities in photolithography and photochemical synthesis applications (Fast et al., 2016).

Biomolecular Modification

- There is also interest in using bis(phosphinic acids) for biomacromolecular modification, such as cross-linking human hemoglobin. This indicates potential biomedical applications, particularly in therapeutics and diagnostics (Bhadti et al., 1996).

Zukünftige Richtungen

The fish metabolism maps for 10 PFAS, including heptadecafluorooctyl(tridecafluorohexyl)phosphinic acid (C6/C8 PFPiA), were compared across multiple species and systems . For PFAS lacking a fish metabolism study, a composite map consisting of all available maps would serve as the best basis for metabolite prediction . This emphasizes the importance and utility of collating metabolism into a searchable database .

Eigenschaften

IUPAC Name |

bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF26O2P/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)41(39,40)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34/h(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHVPWOARFMIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C6F13)2P(=O)OH, C12HF26O2P | |

| Record name | Phosphinic acid, P,P-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00786953 | |

| Record name | Bis(tridecafluorohexyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00786953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40143-77-9 | |

| Record name | Bis(tridecafluorohexyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00786953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)

![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)

![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)

![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)